molecular formula C19H21NO3S B2880167 N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 1396784-80-7

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2880167
CAS No.: 1396784-80-7
M. Wt: 343.44
InChI Key: SXOSTHWPHPYKFV-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide is a compound that belongs to the class of organic compounds known as chromans. Chromans are a type of heterocyclic compound that contain a benzopyran ring system. This particular compound is characterized by the presence of a hydroxy group on the chroman ring and a phenylthio group attached to a propanamide moiety.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide has been found to target the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein is implicated as a likely target of the compound, as parasites inhibited with N-4HCS compounds phenocopy the targeted deletion of Pfs16 in gametocytes .

Future Directions

The discovery of N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide’s effects on the malaria parasite life cycle presents promising future directions . The compound and its class (N-4HCS) are being considered as flexible and effective starting candidates from which transmission-blocking antimalarials can be developed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the chroman ring system, followed by the introduction of the hydroxy group. The phenylthio group is then attached to the propanamide moiety through a series of reactions involving thiolation and amidation.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the phenylthio group can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-hydroxychroman-4-yl)acetate: A related compound with a similar chroman ring system but different functional groups.

    4-Hydroxy-2H-chromen-2-one: Another chroman derivative with distinct chemical properties.

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide is unique due to the combination of its hydroxychroman and phenylthio functionalities, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-18(10-13-24-15-6-2-1-3-7-15)20-14-19(22)11-12-23-17-9-5-4-8-16(17)19/h1-9,22H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOSTHWPHPYKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)CCSC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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